5-{2-[(4-fluorobenzyl)oxy]ethyl}-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone
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Description
The compound “5-{2-[(4-fluorobenzyl)oxy]ethyl}-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone” is a pyrimidinone derivative . Pyrimidinones are a type of heterocyclic compound, which means they contain atoms of at least two different elements in a cyclic structure. In this case, the ring structure contains carbon and nitrogen atoms. The compound also contains a fluorobenzyl group and a methylsulfanyl group attached to the pyrimidinone ring .
Scientific Research Applications
Synthesis and Transformations
New 2,4,6-trisubstituted 5-(2-alkylsulfanylethyl)pyrimidines have been synthesized, involving compounds similar to 5-{2-[(4-fluorobenzyl)oxy]ethyl}-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone. These pyrimidines underwent transformations like fusion with aromatic aldehydes to form 6-styrylpyrimidines and oxidation to sulfoxides, showcasing their chemical versatility and potential applications in organic synthesis (Arutyunyan, 2013).
Molecular Structure Analysis
Studies have been conducted on the molecular structure of related pyrimidinone compounds. X-ray diffraction and ab initio calculations were used to analyze structures like 2-amino-5-butyl-3-ethyl-6-methyl-4(3H)-pyrimidinone, which is structurally similar to the compound . This research provides insights into the molecular configurations and interactions of these compounds, which is crucial for understanding their reactivity and potential applications (Craciun et al., 1998).
Inhibition of AGAT and Cytotoxicity Potentiation
Pyrimidine derivatives, including those structurally related to this compound, have been studied for their ability to inhibit human O6-alkylguanine-DNA alkyltransferase (AGAT). These compounds have also been evaluated for their potential to potentiate the cytotoxicity of chloroethylnitrosoureas toward cancer cells, indicating their possible use in cancer research and therapy (Terashima & Kohda, 1998).
Properties
IUPAC Name |
5-[2-[(4-fluorophenyl)methoxy]ethyl]-4-methyl-2-methylsulfanyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O2S/c1-10-13(14(19)18-15(17-10)21-2)7-8-20-9-11-3-5-12(16)6-4-11/h3-6H,7-9H2,1-2H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHHHTIOGWPVZAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)SC)CCOCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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